molecular formula C11H12F3NO3 B13654235 Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate

Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate

Cat. No.: B13654235
M. Wt: 263.21 g/mol
InChI Key: KBHDDSHIYFJFFE-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate is a chemical compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a picolinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate typically involves the esterification of 3-ethoxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate
  • Ethyl 3-methoxy-5-(trifluoromethyl)picolinate

Comparison: Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the ethoxy group can influence the compound’s reactivity and solubility, making it more suitable for specific applications .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

ethyl 3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H12F3NO3/c1-3-17-8-5-7(11(12,13)14)6-15-9(8)10(16)18-4-2/h5-6H,3-4H2,1-2H3

InChI Key

KBHDDSHIYFJFFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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